physicochemical properties of 5-Amino-2-bromo-3-hydroxypyridine
physicochemical properties of 5-Amino-2-bromo-3-hydroxypyridine
An In-depth Technical Guide to the Physicochemical Properties of 5-Amino-2-bromo-3-hydroxypyridine
Abstract
This technical guide provides a comprehensive examination of the (CAS RN: 39903-01-0). As a substituted pyridine, this compound is a valuable heterocyclic building block in modern chemical research, particularly in the fields of medicinal chemistry and materials science. This document consolidates critical data on its chemical identity, structural features, spectroscopic profile, and reactivity. Furthermore, it presents established protocols for its synthesis and analysis, offering researchers, scientists, and drug development professionals a foundational resource for leveraging this versatile intermediate in their work.
Chemical Identity and Structural Elucidation
5-Amino-2-bromo-3-hydroxypyridine is an aromatic heterocyclic organic compound. Its structure is characterized by a pyridine ring substituted with an amino group at the 2-position, a hydroxyl group at the 3-position, and a bromine atom at the 5-position.[1] These functional groups dictate its chemical behavior, reactivity, and potential as a precursor for more complex molecules.[1]
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IUPAC Name: 2-amino-5-bromopyridin-3-ol[2]
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CAS Number: 39903-01-0[2]
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Molecular Formula: C₅H₅BrN₂O[2]
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Synonyms: 2-Amino-5-bromo-3-pyridinol, 5-Bromo-3-hydroxy-2-aminopyridine, 2-Amino-3-hydroxy-5-bromopyridine[1][2]
Caption: 2D Structure of 5-Amino-2-bromo-3-hydroxypyridine.
Table 1: Core Chemical Identifiers
| Identifier | Value | Source |
|---|---|---|
| IUPAC Name | 2-amino-5-bromopyridin-3-ol | PubChem[2] |
| CAS Number | 39903-01-0 | PubChem[2] |
| Molecular Formula | C₅H₅BrN₂O | PubChem[2] |
| Molecular Weight | 189.01 g/mol | PubChem[2] |
| Exact Mass | 187.95853 Da | PubChem[2] |
| InChI | InChI=1S/C5H5BrN2O/c6-3-1-4(9)5(7)8-2-3/h1-2,9H,(H2,7,8) | PubChem[2] |
| SMILES | C1=C(C=NC(=C1O)N)Br | PubChem[2] |
Physicochemical Properties
The physical and chemical properties of a compound are fundamental to its application, dictating its solubility, stability, and interaction with biological systems. The hydroxyl group contributes to its solubility in polar solvents, while the overall structure influences its melting point and lipophilicity.[1]
Table 2: Summary of Physicochemical Data
| Property | Value | Notes and Justification | Source |
|---|---|---|---|
| Physical State | Light brown solid / White to Gray to Brown powder to crystal. | Visually observed property. | Chem-Impex[3], TCI |
| Melting Point | 200 - 208 °C | Experimental values from different sources show slight variation. | PrepChem.com[4] |
| Boiling Point | Data not available | Likely to decompose at high temperatures before boiling. | N/A |
| Solubility | Soluble in Methanol. The hydroxyl group enhances solubility in polar solvents. | Experimental observation and structural inference. | TCI, CymitQuimica[1] |
| LogP (XLogP3) | 0.8 | A computed value indicating moderate lipophilicity. | PubChem[2] |
| pKa | Data not available | The molecule has three ionizable sites: a phenolic hydroxyl group (weakly acidic), an amino group (weakly basic), and the pyridine ring nitrogen (weakly basic). Experimental determination is required for precise values. | N/A |
Spectroscopic Profile
Spectroscopic analysis is essential for structural confirmation and purity assessment. The predicted spectra are based on the known functional groups and structural features of the molecule.
Infrared (IR) Spectroscopy
While an experimental spectrum for the exact compound is not publicly available, a related compound, 5-bromo-2,3-dihydroxy pyridine, shows characteristic C-H stretching vibrations around 3100 cm⁻¹.[5] For 5-Amino-2-bromo-3-hydroxypyridine, the IR spectrum is expected to show distinct absorption bands corresponding to its functional groups.
Table 3: Predicted IR Absorption Frequencies
| Functional Group | Bond | Expected Frequency (cm⁻¹) | Intensity |
|---|---|---|---|
| Phenol | O-H stretch | 3500-3200 | Broad, Medium |
| Primary Amine | N-H stretch | 3550-3250 | Medium (two bands) |
| Primary Amine | N-H bend | 1640-1550 | Medium-Strong |
| Aromatic Ring | C-H stretch | 3100-3000 | Medium |
| Aromatic Ring | C=C / C=N stretch | 1600-1475 | Medium-Weak |
| Aryl Bromide | C-Br stretch | ~600-500 | Strong |
Source: Predicted based on standard IR frequency tables.[6]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
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¹H NMR: The spectrum is expected to be relatively simple. The two protons on the pyridine ring (at C4 and C6) are in different chemical environments and should appear as distinct signals in the aromatic region (typically δ 7.0-8.5 ppm). Due to their meta relationship, they would likely appear as doublets with a small coupling constant (J ≈ 2-3 Hz). The amine (-NH₂) and hydroxyl (-OH) protons are expected to appear as broad singlets that are exchangeable with D₂O.
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¹³C NMR: The spectrum should display five distinct signals for the five carbon atoms of the pyridine ring. The chemical shifts are influenced by the attached substituents:
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C3-OH and C2-NH₂: These carbons would be significantly downfield due to the deshielding effects of the oxygen and nitrogen atoms.
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C5-Br: The carbon bearing the bromine atom will also be shifted, though the effect is less pronounced than that of oxygen or nitrogen.
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C4 and C6: These carbons, bonded to hydrogen, will appear at more upfield positions in the aromatic region.
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Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition.
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Molecular Ion (M⁺): The key feature will be a characteristic isotopic pattern for bromine. The molecular ion will appear as a pair of peaks of nearly equal intensity: one for the molecule containing the ⁷⁹Br isotope (M) and another for the molecule containing the ⁸¹Br isotope (M+2).
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Exact Mass: 187.95853 Da.[2] High-resolution mass spectrometry (HRMS) can confirm the elemental formula (C₅H₅BrN₂O).
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Fragmentation: Common fragmentation pathways may include the loss of H₂O, HCN, or the bromine radical.
Reactivity, Stability, and Handling
The chemical reactivity is governed by the interplay of its three functional groups on the aromatic pyridine core.
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Amino Group (-NH₂): Acts as a nucleophile and a site for derivatization, such as acylation or alkylation.
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Bromine Atom (-Br): The C-Br bond is a key site for synthetic modification. It can participate in various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) to introduce new carbon-carbon or carbon-nitrogen bonds.[7]
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Hydroxyl Group (-OH): As a phenolic group, it is weakly acidic and can be deprotonated to form a phenoxide. It can also be converted into an ether or ester. This group's ability to participate in hydrogen bonding influences the molecule's physical properties.[1]
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Pyridine Ring: The ring itself is aromatic and relatively stable, but its electron density is influenced by the electron-donating amino and hydroxyl groups and the electron-withdrawing bromine atom.
Stability and Storage: The compound is a stable solid. For long-term storage, it is recommended to keep it in a cool (0-8°C), dark, and dry place under an inert atmosphere to prevent potential degradation.[3]
Experimental Protocols
Synthesis of 5-Amino-2-bromo-3-hydroxypyridine
A documented method for the synthesis involves the nucleophilic substitution of a bromine atom from a dibrominated precursor.[4]
Causality: This reaction leverages the principle that under high temperature and pressure in a basic aqueous medium, a halogen on an electron-rich aromatic ring can be displaced by a hydroxide ion. The copper powder acts as a catalyst for this type of nucleophilic aromatic substitution.
Caption: Workflow for the synthesis of the target compound.
Step-by-Step Protocol:
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Reaction Setup: In a suitable autoclave, combine 6.5 parts by weight of 2-amino-3,5-dibromopyridine, 12 parts of potassium hydroxide (85%), 0.5 part of copper powder, and 100 parts of water.[4]
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Inerting: Purge the autoclave with nitrogen gas to create an inert atmosphere.
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Heating: Seal the autoclave and heat the mixture to 170°C with stirring for 10 hours.[4]
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Work-up (Neutralization & Extraction): After cooling, carefully neutralize the dark-colored solution with concentrated hydrochloric acid. Saturate the aqueous solution with sodium chloride to decrease the solubility of the organic product.[4]
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Extraction: Perform three extractions of the warm solution using a 9:1 mixture of ethyl acetate/tetrahydrofuran.[4]
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Drying and Concentration: Combine the organic extracts, dry them over anhydrous sodium sulfate, and filter. Evaporate the solvent under reduced pressure.[4]
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Purification: The crude residue is purified by column chromatography on silica gel to yield the final product, 2-amino-3-hydroxy-5-bromopyridine.[4] The reported yield is approximately 46.3% with a melting point of 205-208°C.[4]
Protocol: Melting Point Determination for Purity Assessment
Causality: The melting point is a fundamental physical property used to identify a substance and assess its purity. A pure crystalline solid will melt over a narrow, well-defined temperature range. Impurities disrupt the crystal lattice, typically causing the melting point to be lower and the range to be broader. This protocol provides a self-validating system for purity.
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Sample Preparation: Ensure the synthesized sample is completely dry. Finely crush a small amount of the crystalline solid into a powder.
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Capillary Loading: Tightly pack the powdered sample into a capillary tube to a height of 2-3 mm.
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Apparatus Setup: Place the loaded capillary tube into a calibrated digital melting point apparatus.
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Measurement:
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Set a rapid heating rate (e.g., 10-15°C/min) to quickly approach the expected melting point (~200°C).
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Once the temperature is within 20°C of the expected melting point, reduce the heating rate to 1-2°C/min to ensure thermal equilibrium.
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Record the temperature at which the first drop of liquid appears (T₁).
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Record the temperature at which the entire sample has melted into a clear liquid (T₂).
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Analysis: The melting point range is T₁ - T₂. A narrow range (e.g., ≤ 2°C) is indicative of high purity. Compare the observed range to the literature value (200-208°C) for confirmation.
Applications in Research and Development
5-Amino-2-bromo-3-hydroxypyridine is not typically an end-product but rather a versatile intermediate for constructing more complex, high-value molecules.
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Pharmaceutical Development: It serves as a key building block in the synthesis of various pharmaceuticals.[3] Its structural motifs are found in molecules developed as anti-cancer, anti-inflammatory, and antimicrobial agents.[3] The pyridine core is a common feature in many FDA-approved drugs.
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Agrochemicals: The compound is used in the formulation of agrochemicals, contributing to the development of novel herbicides and pesticides for crop protection.[3]
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Materials Science: It is explored for its potential in creating new materials, such as polymers and coatings, where its chemical properties can enhance stability and resistance to degradation.[8]
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Biochemical Research: The molecule can be used as a tool compound or intermediate in studies of enzyme interactions and metabolic pathways, aiding in drug discovery efforts.[3]
Conclusion
5-Amino-2-bromo-3-hydroxypyridine is a multifunctional chemical intermediate with significant potential for scientific innovation. Its well-defined structure, characterized by three distinct reactive sites, provides a robust platform for synthetic diversification. This guide has summarized its core physicochemical properties, spectroscopic characteristics, and reactivity profile, providing researchers with the essential data and protocols needed to effectively utilize this compound in their synthetic and development pipelines. A thorough understanding of these properties is the first step toward unlocking its full potential in creating next-generation pharmaceuticals, agrochemicals, and advanced materials.
References
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PubChem. (n.d.). 2-Amino-5-bromo-3-hydroxypyridine. National Center for Biotechnology Information. Retrieved from [Link]
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Journal of Indian Research. (2013). INFRARED ABSORPTION SPECTRA OF 5-BROMO-2-3-DIHYDROXY PYRIDINE. Retrieved from [Link]
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ijssst.info. (n.d.). Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. Retrieved from [Link]
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MDPI. (2018). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
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Chemsrc. (n.d.). 5-Bromo-3-pyridinol | CAS#:74115-13-2. Retrieved from [Link]
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Pharmaffiliates. (n.d.). 98786-86-8| Chemical Name : 3-Amino-5-bromo-2-hydroxypyridine. Retrieved from [Link]
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PeerJ. (2017). Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods. Retrieved from [Link]
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MDPI. (2021). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Retrieved from [Link]
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PrepChem.com. (n.d.). Synthesis of 2-amino-3-hydroxy-5-bromopyridine. Retrieved from [Link]
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Organic Syntheses. (n.d.). 2,3-diaminopyridine. Retrieved from [Link]
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Northern Illinois University. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups. Retrieved from [Link]
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NIST. (n.d.). 2-Amino-5-bromo-3-nitropyridine. NIST Chemistry WebBook. Retrieved from [Link]
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NIST. (n.d.). 2-Amino-3-hydroxypyridine. NIST Chemistry WebBook. Retrieved from [Link]
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CHIMIA. (1969). Infrared Spectra of 2-Amino Pyridine and its Addition Compounds with Certain Inorganic Halides. Retrieved from [Link]
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Steelyard Analytics, Inc. (2020). 13C NMR analysis of peptides and amino acids. Retrieved from [Link]
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Isca Biochemicals. (n.d.). Amino acid pKa and pKi values. Retrieved from [Link]
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University of Calgary. (n.d.). Ch27 pKa and pI values. Retrieved from [Link]
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Organic Chemistry Data. (2022). pKa Data Compiled by R. Williams. Retrieved from [Link]
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EPFL. (n.d.). pKa Data Compiled by R. Williams. Retrieved from [Link]
- Google Patents. (n.d.). US4033975A - Process for the production of 2-amino-3-hydroxypyridine derivatives.
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